2,7-Dibenzoylfluorene
Overview
Description
2,7-Dibenzoylfluorene is a polycyclic aromatic hydrocarbon compound with the molecular formula C27H18O2. It is known for its interesting properties and has been extensively studied due to its significance in the synthesis of other organic compounds. This compound is particularly important in the field of material science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dibenzoylfluorene can be synthesized by reacting benzoic acid with fluorene in hot polyphosphoric acid at approximately 100°C. This reaction yields this compound, which can then be further reacted with trimethyl aluminum in boiling toluene.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibenzoylfluorene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various fluorenone and fluorene derivatives, which have applications in different fields of chemistry and material science.
Scientific Research Applications
2,7-Dibenzoylfluorene has a wide range of scientific research applications:
Enhancement of Blue Light-Emitting Polymers: When incorporated into polyfluorene backbones, it significantly improves the spectral stability and efficiency of blue-emitting polyfluorenes.
Photoconductive Polymer Synthesis: Polymers synthesized from this compound exhibit excellent film-forming capabilities and photoconductivity, making them suitable for photoconductive materials.
Multiphoton-Induced Fluorescence:
Mechanism of Action
The mechanism of action of 2,7-dibenzoylfluorene involves its incorporation into polymer backbones, where it enhances the spectral stability and efficiency of the resulting materials. The molecular targets include the polymer chains, where it interacts with the electronic structure to improve photoluminescence and electroluminescence properties.
Comparison with Similar Compounds
2,7-Dibenzosilole: Exhibits better efficiency compared to corresponding polyfluorenes in light-emitting devices.
Dibenzothiophene-S,S-dioxide: When incorporated into polyfluorene backbones, it leads to highly efficient, spectrally stable blue-light-emitting polyfluorenes.
Uniqueness: 2,7-Dibenzoylfluorene is unique due to its ability to significantly enhance the spectral stability and efficiency of blue-emitting polyfluorenes without the green emission typically associated with excimer/aggregation or defects. This makes it a promising candidate for high-performance blue light-emitting materials.
Properties
IUPAC Name |
(7-benzoyl-9H-fluoren-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O2/c28-26(18-7-3-1-4-8-18)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)27(29)19-9-5-2-6-10-19/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAFQMKZQJTHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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